molecular formula C6H3BrO B6210378 3-bromo-2-ethynylfuran CAS No. 1341495-68-8

3-bromo-2-ethynylfuran

Cat. No.: B6210378
CAS No.: 1341495-68-8
M. Wt: 171
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Description

3-Bromo-2-ethynylfuran is a specialized furan-based chemical building block designed for advanced organic synthesis and medicinal chemistry research. This compound features both a bromo substituent and an ethynyl group on its furan ring, making it a valuable precursor for constructing complex molecular architectures, such as naturally occurring terpenoids, through cross-coupling and cyclization reactions . The molecular framework of substituted furans is of significant interest in the synthesis of bioactive molecules. Research into analogous 3-substituted furan systems demonstrates their utility in creating compounds with potential antimicrobial activity, suggesting that this compound could serve as a key intermediate in developing new pharmacologically active agents . Handling and Usage: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult relevant safety data sheets prior to handling.

Properties

CAS No.

1341495-68-8

Molecular Formula

C6H3BrO

Molecular Weight

171

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 2 Ethynylfuran and Its Precursors

Transition Metal-Catalyzed Coupling Approaches

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. wikipedia.org For the functionalization of furan (B31954) rings, palladium-catalyzed reactions are particularly prominent, enabling the introduction of various substituents onto the heterocyclic core with high efficiency and selectivity. nih.govacs.orgnih.gov

Palladium-Catalyzed Sonogashira Coupling Strategies

The Sonogashira cross-coupling reaction is the most direct and widely employed method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, which utilizes a palladium catalyst and typically a copper(I) co-catalyst in the presence of an amine base, is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org The synthesis of 3-bromo-2-ethynylfuran can be envisioned through the Sonogashira coupling of a 2,3-dihalofuran precursor with a protected alkyne, followed by selective manipulation.

The success of the Sonogashira coupling, especially with less reactive substrates like aryl bromides, is highly dependent on the optimization of the catalytic system. The choice of palladium source, ligand, and reaction conditions plays a critical role in achieving high yields and reaction rates. researchgate.net

Modern protocols have seen significant improvements, allowing reactions to proceed under milder conditions. kaust.edu.sa For instance, the combination of a palladium source like palladium(II) acetate (Pd(OAc)₂) or bis(benzonitrile)palladium(II) chloride (Pd(PhCN)₂Cl₂) with specific ligands can dramatically enhance catalytic activity. acs.orgorganic-chemistry.org Ligands are crucial as they stabilize the palladium center, influence its reactivity, and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Bulky and electron-rich phosphine ligands have proven particularly effective. nih.gov Tri(tert-butyl)phosphine (P(t-Bu)₃) is a prime example of a ligand that can promote the Sonogashira coupling of aryl bromides at room temperature, a significant improvement over earlier methods that required elevated temperatures. organic-chemistry.org Buchwald-type phosphine ligands, such as 2-(dicyclohexylphosphino)biphenyl, are also highly effective in promoting the coupling of various heterocycles, including furans, with aryl chlorides. nih.govacs.orgnih.gov The development of copper-free Sonogashira protocols has also gained attention, offering a more environmentally friendly approach. libretexts.orgresearchgate.net

Palladium SourceLigandKey FeaturesTypical Substrates
Pd(PPh₃)₂Cl₂ / CuITriphenylphosphine (PPh₃)Classic Sonogashira conditions; often requires heat.Aryl Iodides, activated Aryl Bromides
Pd(OAc)₂2-(Dicyclohexylphosphino)biphenylBuchwald ligand; effective for less reactive halides. nih.govacs.orgAryl Chlorides, Aryl Bromides
Pd(PhCN)₂Cl₂Tri(tert-butyl)phosphine (P(t-Bu)₃)Allows for room-temperature coupling of aryl bromides. organic-chemistry.orgAryl Bromides
Pd₂(dba)₃Various PhosphinesVersatile Pd(0) source.Aryl Iodides, Bromides, Triflates

The efficiency of Sonogashira coupling is significantly influenced by the nature and position of the halogen atom on the furan ring. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl. wikipedia.orgnih.gov This trend is based on the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium(0) catalyst.

In addition to the type of halogen, its position on the furan ring is critical. The furan ring is an electron-rich heterocycle, but the electron density is not uniform. The C2 (or α) position is more electrophilic and generally more reactive in cross-coupling reactions compared to the C3 (or β) position. This difference in reactivity allows for regioselective functionalization of polyhalogenated furans. For example, in the Sonogashira coupling of 2,3,4,5-tetrabromofuran, the reaction occurs preferentially at the C2 and C5 positions. researchgate.net

This inherent reactivity difference means that coupling an alkyne to the C2 position of a 2,3-dibromofuran precursor is more facile than coupling to the C3 position. Synthesizing this compound directly from 3-bromofuran would be challenging due to the lower reactivity of the C3 position. A more common strategy involves starting with a di-substituted furan and exploiting the differential reactivity of the positions.

SubstrateHalogen PositionRelative Reactivity in Pd CouplingReason
2-HalofuranC2 (α-position)HighMore electrophilic carbon center, facilitating oxidative addition.
3-HalofuranC3 (β-position)LowLess electrophilic carbon center, slower oxidative addition.

Terminal alkynes have an acidic proton that can interfere with the Sonogashira coupling reaction, leading to side reactions like alkyne homocoupling (Glaser coupling). To prevent this and ensure a clean cross-coupling, the terminal alkyne is often protected with a suitable group. ccspublishing.org.cncureffi.org

The most common protecting group for this purpose is the trimethylsilyl (TMS) group. ccspublishing.org.cn The alkyne is easily protected by treating it with a base followed by trimethylsilyl chloride (TMSCl). The resulting TMS-protected alkyne is stable under the basic conditions of the Sonogashira reaction.

Once the cross-coupling is complete, the TMS group can be easily removed under mild conditions to reveal the terminal alkyne. This deprotection is typically achieved using a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), or by treatment with a mild base like potassium carbonate (K₂CO₃) in methanol. ccspublishing.org.cngelest.com The ease and selectivity of this deprotection step make TMS a highly effective protecting group in the synthesis of compounds like this compound. gelest.com

Synthetic Sequence:

Protection: Ethyne is reacted with a silylating agent (e.g., TMSCl) to form (Trimethylsilyl)acetylene.

Coupling: The 2,3-dihalofuran precursor is subjected to Sonogashira coupling with (Trimethylsilyl)acetylene. The coupling occurs preferentially at the more reactive C2 position.

Deprotection: The resulting 3-bromo-2-(trimethylsilylethynyl)furan is treated with a reagent like K₂CO₃/MeOH or TBAF to cleave the silicon-carbon bond, yielding the final product, this compound. gelest.com

Alternative Cross-Coupling Protocols for Furan Functionalization

While the Sonogashira reaction is ideal for introducing the ethynyl (B1212043) group, other transition metal-catalyzed reactions are crucial for synthesizing the necessary furan precursors. These methods allow for the functionalization of the furan ring, setting the stage for the final alkynylation step.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide. It is a versatile method for creating aryl-aryl or aryl-vinyl bonds and could be used to build more complex furan precursors. mdpi.com

Heck Coupling: The Heck reaction forms a carbon-carbon bond between an alkene and an aryl or vinyl halide. mdpi.com This could be used to introduce a vinyl group on the furan ring, which could then be further modified.

Direct C-H Arylation: More recent methods focus on the direct functionalization of C-H bonds, avoiding the need to pre-functionalize the heterocycle with a halogen. Palladium-catalyzed direct arylation of furans with aryl chlorides has been demonstrated, offering a more atom-economical approach to substituted furans. nih.govacs.orgnih.gov

Transition Metal-Free Synthetic Routes

Although transition metal catalysis dominates the synthesis of functionalized furans, several metal-free approaches exist, primarily for the construction of the furan ring itself. These methods typically involve the cyclization of acyclic precursors.

One notable strategy is the base-catalyzed intramolecular cyclization of 2-ynylphenols to form benzofurans. While this specific example leads to a fused ring system, the underlying principle of intramolecular cyclization onto an alkyne can be adapted. A hypothetical metal-free route to a 2,3-substituted furan might involve the cyclization of a suitably designed 1,4-dicarbonyl compound or an allenyl ketone. pharmaguideline.com

Another approach involves the transformation of 1,3-dienes into 2,5-diarylfurans through a sequence of oxidation and dehydration, a process that can be performed without transition metals. nih.govchemrxiv.orgresearchgate.net While this specific substitution pattern is not what is required for this compound, it demonstrates the feasibility of constructing the furan core using metal-free chemistry. Such strategies are valuable for creating precursor molecules that can then be functionalized using the transition-metal-catalyzed methods described above.

Solid-Phase Synthesis Techniques for Ethynyl Furan Derivatives

Radical-Mediated Pathways for Ethynyl Group Introduction

Radical-mediated reactions provide an alternative to traditional ionic pathways for forming C-C bonds. The introduction of an ethynyl group onto a furan ring via a radical mechanism is a challenging transformation. Furan, being an electron-rich heterocycle, can react with radical species, but controlling the regioselectivity can be difficult. nih.gov

Modern approaches sometimes utilize metalloradical catalysis. For example, cobalt(II)-based complexes can catalyze the cyclization of α-diazocarbonyls with terminal alkynes to form substituted furans through a tandem radical addition process. nih.gov While this method constructs the furan ring itself rather than functionalizing a pre-existing one, it highlights the utility of radical intermediates in furan chemistry. A hypothetical radical pathway for ethynylating 3-bromofuran could involve the generation of a furyl radical and its subsequent coupling with an ethynyl radical source, though such direct methods are not standard. More analogous are transition-metal-free, radical-mediated Sonogashira-type couplings, which have been developed for aryl halides and alkynes, suggesting that radical pathways for C(sp²)-C(sp) bond formation are feasible. nih.gov

Nucleophilic Addition Strategies (e.g., involving ethynylmagnesium bromide)

A prominent strategy for building the carbon skeleton required for this compound involves the nucleophilic addition of an ethynyl anion equivalent to the carbonyl group of 3-bromo-2-formylfuran. The most common reagent for this purpose is ethynylmagnesium bromide, a Grignard reagent. nih.gov

The reaction proceeds via the nucleophilic attack of the ethynyl Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. This is a standard Grignard addition reaction that, upon aqueous workup, yields a secondary propargyl alcohol: 1-(3-bromo-2-furyl)prop-2-yn-1-ol. reddit.com This alcohol is a key intermediate. Although the subsequent conversion of this alcohol to the final alkyne product requires additional steps (such as oxidation and elimination), the initial nucleophilic addition is the crucial C-C bond-forming step that installs the ethynyl moiety's carbon atoms onto the furan precursor.

Directed Functionalization and Precursor Synthesis

The availability of suitably functionalized precursors is critical for the successful synthesis of this compound. The most vital precursor is 3-bromo-2-formylfuran, which can be prepared through highly regioselective methods.

Regioselective Lithiation and Subsequent Electrophilic Quenching (e.g., for 3-bromo-2-formylfuran)

Directed ortho-metalation is a powerful technique for the functionalization of aromatic and heteroaromatic rings. In the case of furan, the acidity of the protons adjacent to the oxygen atom allows for regioselective deprotonation using a strong base. For the synthesis of 3-bromo-2-formylfuran, the starting material is 3-bromofuran. youtube.com

Treatment of 3-bromofuran with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) selectively removes the proton at the C-2 position. This high regioselectivity is attributed to the directing effect of the oxygen atom and potentially complexation of the lithium cation. The resulting 3-bromo-2-furyllithium intermediate is then "quenched" by adding an electrophile. To install the formyl group, a common electrophile is N,N-dimethylformamide (DMF). alfa-chemistry.com The reaction provides 3-bromo-2-formylfuran in moderate yield after workup and purification. alfa-chemistry.com

ReagentConditionsElectrophileProductYield
1. LDA1. THF, -78 °C, 15 minDMF3-bromo-2-formylfuran41% alfa-chemistry.com
2. 3-bromofuran

Catalytic Dehydrohalogenation Methods to Form Ethynyl Moieties

The formation of an alkyne from an alkene or alkane precursor can be achieved through elimination reactions. Specifically, a double dehydrohalogenation of a 1,2-dihaloalkane or a geminal dihaloalkane using a strong base is a classic method for alkyne synthesis. youtube.com To apply this to the furan system, one could envision a precursor like 3-bromo-2-(1,2-dibromoethyl)furan. Treatment of this substrate with two or more equivalents of a strong base, such as sodium amide (NaNH₂), would induce two sequential E2 eliminations to form the carbon-carbon triple bond. While often performed with stoichiometric amounts of strong base, catalytic versions of dehydrohalogenation reactions exist, though they are less common for alkyne synthesis from dihalides.

Alternatively, elimination of HX from a vinyl halide, such as 3-bromo-2-(1-bromovinyl)furan, can also yield the alkyne. This transformation would typically require a single equivalent of a strong base. The development of truly catalytic dehydrohalogenation methods for these specific furan-based substrates remains an area for further research.

Friedel-Crafts Alkynylation Adaptations for Furan Systems

The direct Friedel-Crafts alkynylation of aromatic compounds is challenging, and for electron-rich, acid-sensitive heterocycles like furan, it is particularly problematic. The strong Lewis acids (e.g., AlCl₃) required for traditional Friedel-Crafts reactions often lead to polymerization or decomposition of the furan ring.

Modern synthetic chemistry has developed alternatives that achieve the net transformation of C-H to C-alkynyl under milder conditions, avoiding strong Lewis acids. These are not classic Friedel-Crafts reactions but are mechanistically related in that they involve an electrophilic attack on the furan ring.

Palladium-Catalyzed Direct Alkynylation: Some palladium-catalyzed C-H functionalization reactions proceed through an electrophilic substitution pathway. These methods can couple electron-rich heterocycles directly with alkynyl halides, offering a direct route to the desired product without pre-functionalization like lithiation. nih.gov

Electrophilic Alkynylating Reagents: The use of hypervalent iodine reagents, such as alkynyl(phenyl)iodonium triflates, or other specialized reagents like 5-(alkynyl)dibenzothiophenium triflates, allows for the electrophilic transfer of an alkynyl group to a nucleophilic substrate. researchgate.net While not a Friedel-Crafts reaction, this approach represents a modern solution to the challenge of electrophilic alkynylation.

Gold and Copper Catalysis: Gold and copper catalysts are known to activate alkynes. While many of these reactions are used to construct the furan ring itself, nih.govorganic-chemistry.org their ability to mediate reactions involving alkynes under mild conditions suggests potential for adapted functionalization reactions.

These adapted methods bypass the harsh conditions of the Friedel-Crafts reaction, enabling the synthesis of compounds like this compound that would otherwise be inaccessible through that route.

Emerging Electrochemical Synthetic Approaches

The pursuit of greener and more efficient chemical transformations has led to a growing interest in electrosynthesis, which utilizes electricity to drive chemical reactions. While established methods for the synthesis of this compound and its precursors have been well-documented, emerging research focuses on the potential of electrochemical approaches to offer milder reaction conditions, reduced waste, and unique reactivity. This section explores the prospective electrochemical strategies for the synthesis of this compound, drawing upon principles demonstrated in the electrosynthesis of related furan derivatives, halogenated compounds, and acetylenic molecules.

At present, a direct and complete electrochemical synthesis of this compound has not been extensively reported in the literature. However, the modular nature of the molecule allows for the conceptualization of electrochemical steps at various stages of its synthesis, from the formation of the furan core to the introduction of the bromo and ethynyl substituents.

One plausible electrochemical strategy involves the bromination of a 2-ethynylfuran (B98707) precursor. Electrochemical bromination has been successfully applied to a variety of organic substrates. cecri.res.in This method typically involves the anodic oxidation of a bromide source, such as magnesium bromide (MgBr₂) or hydrobromic acid (HBr), to generate a reactive bromine species in situ. cecri.res.in This electrochemically generated bromine can then react with the furan ring. For the synthesis of this compound, this would require the regioselective bromination of 2-ethynylfuran at the 3-position. The regioselectivity of this process would be a critical factor and would likely be influenced by the choice of electrolyte, solvent, and electrode material.

Another emerging area of interest is the application of indirect electrosynthesis, which employs a mediator to facilitate the transfer of electrons between the electrode and the substrate. nih.gov In the context of synthesizing this compound, halogen ions could serve as efficient mediators. nih.gov The anodic generation of halogen species from halide salts can undergo electron-transfer or hydrogen-atom-transfer processes, potentially enabling the controlled halogenation of the furan ring or a precursor molecule. nih.gov

Furthermore, the synthesis of the furan ring itself could potentially be achieved through electrochemical methods. For instance, electrochemical oxidative intramolecular cyclization reactions have been reported for the synthesis of substituted benzo[b]furans from 2-alkynylphenol derivatives. frontiersin.org While this specific example leads to a benzofuran, the underlying principle of electrochemically induced cyclization could potentially be adapted for the synthesis of the furan core of this compound from suitably designed acyclic precursors.

The electrochemical functionalization of the ethynyl group also presents a potential avenue for exploration. Research has demonstrated the electrochemical transformation of dihydrazones to alkynes via anodic oxidation, offering a sustainable route to acetylenic compounds. researchgate.net While not a direct method for the synthesis of this compound, it highlights the compatibility of the ethynyl moiety with electrochemical conditions and suggests the possibility of electrochemically modifying a furan precursor to introduce the ethynyl group.

The development of hypervalent bromine(III) reagents through electrochemical methods also opens up new possibilities. nih.govnih.gov These reagents, which can be generated by the anodic oxidation of aryl bromides, possess strong electrophilicity and could potentially be used for the bromination of furan precursors under controlled conditions. nih.govnih.gov

While the direct electrochemical synthesis of this compound is still a developing area, the existing body of research on the electrosynthesis of furans, electrochemical halogenation, and reactions involving alkynes provides a strong foundation for future investigations. The potential benefits of reduced reagent use, milder reaction conditions, and enhanced safety make electrochemical methods a promising frontier in the synthesis of this and other complex heterocyclic compounds.

Precursor/Intermediate Electrochemical Transformation Potential Product Key Principles/Mediators
2-EthynylfuranAnodic BrominationThis compoundIn situ generation of bromine from MgBr₂ or HBr
Acyclic PrecursorOxidative Intramolecular CyclizationFuran Ring SystemAdaptation of methods used for benzofuran synthesis
Dihydrazone-substituted FuranAnodic OxidationEthynyl-substituted FuranSustainable alkyne synthesis methodology
FuranBromination using Electro-generated Hypervalent Bromine(III)Bromo-furan IntermediateEnhanced electrophilicity and controlled reactivity

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 2 Ethynylfuran

Cross-Coupling Reactivity of the Bromo and Ethynyl (B1212043) Groups

The presence of both a halogen and a terminal alkyne on the furan (B31954) scaffold makes 3-bromo-2-ethynylfuran an ideal substrate for various cross-coupling reactions. These transformations are fundamental in carbon-carbon and carbon-heteroatom bond formation, with palladium catalysis being a cornerstone of modern synthetic organic chemistry.

The terminal ethynyl group of this compound is a versatile handle for the construction of new carbon-carbon bonds, most notably through the Sonogashira cross-coupling reaction. libretexts.orgresearchgate.net This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a mild base. libretexts.orgorganic-chemistry.org

While specific studies on the Sonogashira coupling of this compound are not extensively documented in the reviewed literature, the reactivity of analogous compounds provides significant insight. For instance, the successful Sonogashira coupling of 2-bromo-3-hexylfuran with triisopropylsilylacetylene using a Pd(PPh₃)₂Cl₂/CuI catalyst system demonstrates the feasibility of such transformations on the furan core. chemrxiv.orgnih.gov It is therefore highly probable that the ethynyl group of this compound would readily participate in similar palladium-catalyzed couplings with a variety of aryl and vinyl halides to generate substituted 2-alkynylfuran derivatives.

The general conditions for such a reaction would likely involve a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor, a copper(I) salt like CuI, and an amine base such as triethylamine (B128534) or diisopropylethylamine in a suitable solvent like THF or DMF. organic-chemistry.org The reaction proceeds via the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the coupled product. wikipedia.org

A representative, albeit analogous, Sonogashira coupling is shown in the table below:

ReactantsCatalyst SystemBaseSolventProductYieldReference
2-Bromo-3-hexylfuran, TriisopropylsilylacetylenePd(PPh₃)₂Cl₂/CuITriethylamineTriethylamine2-(Triisopropylsilylethynyl)-3-hexylfuran78% chemrxiv.orgnih.gov

This table presents data for an analogous reaction due to the absence of specific data for this compound in the search results.

The carbon-bromine bond at the 3-position of the furan ring represents another key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in such couplings is well-established, with the order of reactivity generally being I > Br > Cl. wikipedia.org This suggests that the bromo group in this compound can be selectively targeted for derivatization.

Studies on polybrominated furans, such as 2,3,4,5-tetrabromofuran, have shown that the bromine atoms can be selectively substituted with alkynyl groups via Sonogashira coupling. thieme-connect.comthieme-connect.com This indicates that the bromine at the 3-position of this compound is susceptible to similar transformations. Depending on the reaction conditions, it is conceivable to achieve selective coupling at either the bromo or the ethynyl position. For instance, by protecting the terminal alkyne (e.g., as a silylacetylene), cross-coupling reactions such as Suzuki, Stille, or Heck could be directed specifically to the C-Br bond. Subsequent deprotection would then avail the ethynyl group for further transformations.

Potential challenges in the cross-coupling of substrates like 3-bromo-2-aminopyridine, which are analogous in their arrangement of a reactive halogen and a potentially coordinating group, include the retardation of oxidative addition due to chelation of the palladium catalyst. nih.gov While the ethynyl group is less basic than an amino group, its interaction with the metal center could influence the reactivity of the adjacent C-Br bond.

The following table illustrates the yields of various substituted furans from the Sonogashira reaction of 2,3,4,5-tetrabromofuran, highlighting the reactivity of bromo-substituted furan rings.

Starting MaterialCoupling PartnerProductYieldReference
2,3,4,5-TetrabromofuranPhenylacetylene2,5-Dibromo-3,4-bis(phenylethynyl)furan- thieme-connect.comthieme-connect.com
2,3,4,5-Tetrabromofuran(Trimethylsilyl)acetylene2,5-Bis(trimethylsilylethynyl)-3,4-dibromofuran- thieme-connect.comthieme-connect.com

This table illustrates the reactivity of brominated furans as direct examples for this compound are not available in the provided search results.

The mechanism of palladium-catalyzed cross-coupling reactions involving this compound is expected to follow the well-established catalytic cycle for reactions like the Sonogashira coupling. mit.edu This cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex, such as Pd(PPh₃)₂. This step involves the cleavage of the C-Br bond and the formation of a square planar palladium(II) intermediate, with the furan ring and the bromine atom now bonded to the palladium center. Computational studies on the oxidative addition of bromobenzene (B47551) to palladium(0) complexes have shown that this can proceed through concerted, nucleophilic substitution, or radical pathways, depending on the ligands and solvent. rsc.org For aryl bromides, a concerted pathway is often favored.

Transmetalation: In a Sonogashira-type reaction at the ethynyl group, a copper(I) acetylide is first formed from the terminal alkyne and a copper(I) salt. wikipedia.org This copper acetylide then undergoes transmetalation with the palladium(II) complex. The acetylide group replaces the halide ligand on the palladium center, forming a new palladium(II) intermediate that now bears both the furan ring and the incoming alkynyl group. Alternatively, in a coupling reaction at the C-Br bond (e.g., a Suzuki coupling), the transmetalation step would involve the transfer of an organic group from an organoboron reagent to the palladium(II) center.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the palladium(II) intermediate. In this step, the two organic ligands (the furan ring and the newly introduced group) couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

A proposed mechanistic cycle for the Sonogashira coupling of an aryl halide with this compound is depicted below, based on the general mechanism.

StepDescriptionIntermediate
1. Oxidative AdditionPd(0) inserts into the aryl-halide bond.Aryl-Pd(II)-Halide
2. TransmetalationThe copper acetylide of this compound transfers the alkynyl group to the Pd(II) center.Aryl-Pd(II)-Ethynylfuran
3. Reductive EliminationThe aryl and ethynylfuran groups couple, forming the product and regenerating Pd(0).Product + Pd(0)

This table outlines a generalized mechanism as a specific study for this compound was not found.

Cycloaddition Chemistry Involving the Ethynyl Functionality

The electron-rich triple bond of the ethynyl group in this compound is a potential dienophile or dipolarophile in various cycloaddition reactions, offering a pathway to construct complex polycyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction): The ethynyl group can act as a dienophile in Diels-Alder reactions with a variety of dienes. alevelchemistry.co.uk While specific examples with this compound are scarce, the general reactivity of alkynes in [4+2] cycloadditions is well-known. The reaction of an alkyne with a diene leads to the formation of a cyclohexadiene ring. In a related context, furan rings themselves can act as dienes in Diels-Alder reactions with reactive dienophiles, such as haloacetylenes, to form oxanorbornadiene-type cycloadducts. nih.govmdpi.com These cycloadducts can then rearrange to form substituted aromatic compounds.

[3+2] Cycloaddition: The ethynyl group can also participate in [3+2] cycloadditions with 1,3-dipoles, such as azides, nitrile oxides, or nitrones, to generate five-membered heterocyclic rings. nih.govacs.org For instance, the reaction with an azide (B81097) would yield a triazole, while reaction with a nitrile oxide would produce an isoxazole. These reactions are often highly regioselective and provide a powerful tool for the synthesis of a diverse range of heterocyclic compounds.

[2+2] Cycloaddition: Photochemically induced [2+2] cycloadditions between two alkene units are known to form cyclobutane (B1203170) rings. Similarly, the ethynyl group of this compound could potentially undergo [2+2] cycloaddition with an alkene under photochemical conditions to form a cyclobutene (B1205218) derivative. Metal-catalyzed [2+2] cycloadditions of alkynes are also known. researchgate.net

The following table summarizes the expected products from these cycloaddition reactions.

Reaction TypeReactant PartnerExpected Product Class
[4+2] CycloadditionDieneSubstituted Cyclohexadiene
[3+2] Cycloaddition1,3-Dipole (e.g., Azide)Substituted Triazole
[2+2] CycloadditionAlkene (photochemical)Substituted Cyclobutene

This table is based on general principles of cycloaddition reactions as specific examples for this compound were not found.

The regio- and stereoselectivity of cycloaddition reactions are governed by a combination of electronic and steric factors, as well as the specific reaction conditions.

In [4+2] cycloadditions , the regioselectivity is predicted by the frontier molecular orbital (FMO) theory, which considers the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile (or vice-versa). The substitution pattern on both the diene and the dienophile plays a crucial role in determining the orientation of the addition. The stereoselectivity of the Diels-Alder reaction is well-defined, with the reaction proceeding in a syn-addition manner, preserving the stereochemistry of the reactants in the product.

For [3+2] cycloadditions , the regioselectivity is also dictated by FMO interactions. For example, in the reaction of an alkyne with an azide, two regioisomeric triazoles can be formed. The dominant regioisomer depends on the electronic nature of the substituents on both the alkyne and the azide. The bromine atom and the furan ring in this compound would exert a significant electronic influence, likely leading to a high degree of regioselectivity in such reactions.

In the case of the related reaction of a furan ring acting as a diene with a haloacetylene, the cycloaddition was found to be strictly regioselective, with the bromine atom of the resulting oxanorbornadiene being adjacent to the 2-position of the original furan ring. nih.govmdpi.com This high regioselectivity underscores the strong directing effects of the substituents and the heterocyclic ring itself.

While detailed experimental data on the regio- and stereoselectivity of cycloadditions involving this compound are not available in the provided search results, the principles outlined above provide a framework for predicting the outcomes of such reactions.

Electrophilic and Nucleophilic Reactivity of the Furan Ring System

The furan ring, a five-membered aromatic heterocycle, possesses a unique electronic structure that dictates its reactivity. The oxygen atom's lone pair electrons contribute to the π-system, making the ring electron-rich and generally susceptible to electrophilic attack, particularly at the C2 and C5 positions. However, the presence of substituents, such as the bromo and ethynyl groups in this compound, significantly modulates this inherent reactivity.

C-H Functionalization of Furanic Rings Promoted by Carbonyl Groups

The direct functionalization of C-H bonds in furan rings is a highly sought-after transformation in organic synthesis due to its atom economy. researchgate.net Research has demonstrated that carbonyl groups can promote the C-H functionalization of furan rings, even at less reactive positions. acs.orgresearchgate.net For instance, in 2,5-diformylfuran, a derivative of the bio-based platform chemical 5-(hydroxymethyl)furfural, palladium-catalyzed C-H arylation can be achieved at the typically less reactive C3 position without the need for directing groups. acs.orgresearchgate.net

Experimental and computational studies, including Density Functional Theory (DFT) calculations, have revealed that the presence of an aldehyde group is crucial for this catalytic reaction. acs.orgresearchgate.net The proposed mechanism involves the enolization of the aldehyde and subsequent binding of the palladium catalyst, which facilitates the C-H activation process. acs.orgresearchgate.net This strategy of carbonyl-promoted C-H functionalization offers a waste-minimized and step-economic approach for modifying bio-based furanic compounds. acs.orgresearchgate.net While direct studies on this compound are limited, the principles derived from related furan systems suggest that the electronic influence of the ethynyl group, which can be considered an electron-withdrawing group, might affect the susceptibility of the remaining C-H bond on the furan ring to such functionalization reactions.

Single-Electron Transfer (SET) Mechanisms in Furan Cross-Couplings

Single-electron transfer (SET) has emerged as a powerful mechanism for initiating reactions, including the cross-coupling of furan derivatives. acs.orgrsc.org This process involves the transfer of a single electron to or from a molecule, generating reactive radical ion intermediates. acs.org In the context of furan cross-couplings, SET mechanisms provide an alternative to traditional two-electron pathways often seen in metal-catalyzed reactions. acs.org

For example, the coupling of furans with indoles can be achieved via a Cu(II)-catalyzed aerobic oxidative coupling. rsc.org Mechanistic studies suggest that the reaction proceeds through the chemoselective oxidation of the indole (B1671886) to its radical cation via SET. rsc.org The electron-rich furan then acts as a nucleophile, trapping the electrophilic indole radical cation to form the key C-C bond. rsc.org

Furthermore, transition-metal-free cross-coupling reactions of haloacetylenes with electron-rich heterocycles like furan can also proceed through an SET mechanism. mdpi.com In these reactions, the heterocycle donates an electron to the haloacetylene, generating a radical-ion pair that subsequently collapses to form the C-C bond with the elimination of a hydrogen halide. mdpi.com The feasibility of such a pathway is influenced by the ionization potential of the furan ring. mdpi.com In the case of this compound, the presence of the electron-withdrawing bromo and ethynyl groups would likely increase the ionization potential of the furan ring, potentially influencing the kinetics and feasibility of SET-initiated cross-coupling reactions.

Photoredox catalysis also utilizes SET processes to enable the coupling of furans. nih.gov For instance, the reaction of furyl boronate complexes with alkyl iodides can be initiated by a photocatalyst that, in its excited state, facilitates an SET event to generate radical intermediates, leading to the formation of alkylated furan products. nih.gov

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of furan derivatives. nsf.govrsc.orgacs.org These methods provide detailed insights into reaction pathways, transition states, and the factors governing selectivity.

Density Functional Theory (DFT) for Reaction Pathway Analysis

DFT calculations are widely used to map the potential energy surfaces of reactions involving furan compounds, allowing for the detailed analysis of reaction pathways. nsf.govrsc.org For instance, DFT studies have been employed to investigate the hydrogenation and ring-opening of furan on a Pd(111) surface. rsc.org These calculations revealed that the reaction proceeds through sequential hydrogenation of the carbon atoms, with hydrofuran identified as a key reactive intermediate for both hydrogenation and ring-opening pathways. rsc.org

In the context of cycloaddition reactions, DFT has been used to characterize the stepwise mechanism of the reaction between 2-methylfuran (B129897) and a masked o-benzoquinone. acs.org The calculations showed that the reaction proceeds through a polar stepwise mechanism involving a zwitterionic intermediate. acs.org Similarly, the mechanisms of [8+2] cycloaddition reactions of dienylfurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD) have been investigated using DFT, revealing different stepwise pathways depending on the specific furan substrate. pku.edu.cn

DFT is also crucial for understanding catalytic C-H functionalization. In the palladium-catalyzed arylation of 2,5-diformylfuran, DFT calculations were combined with experimental results to elucidate a mechanism where the aldehyde group plays a key role in the C-H activation step. acs.orgresearchgate.net Furthermore, computational analysis of the gold-catalyzed isomerization of alkynyl epoxides to furans has been performed using DFT to study the structural properties of transition states and intermediates. maxapress.com

Transition State Characterization and Energy Barrier Computations

A critical aspect of computational mechanistic studies is the characterization of transition states (TS) and the calculation of associated energy barriers. This information is vital for determining the rate-determining step of a reaction and understanding its kinetics. rsc.org

For the gas-phase reaction of furan with the hydroxyl radical, high-level theoretical methods have been used to locate the transition states for the addition of the HO radical to the furan ring. csic.es The calculations showed that the transition state leading to the 2-HO-adduct is lower in energy than the reactants, indicating a facile reaction. csic.es

In the study of furan hydrogenation on Pd(111), DFT was used to calculate the energy barriers for various hydrogenation and ring-opening steps. rsc.org For example, the energy barrier for the hydrogenation of the α-carbon of furan was calculated to be 1.22 eV. rsc.org Similarly, the energy barriers for the pyrolysis of furan and its derivatives to generate CO have been determined, with the rate-determining step for furan having a calculated barrier of 343 kJ mol⁻¹. rsc.org

Computational studies on the intramolecular Diels-Alder reactions of furans have revealed correlations between the reaction Gibbs free energies and the geometry of the transition states. mdpi.com Detailed analysis of calculated data has shown a linear correlation between the mean contraction of the newly forming C-C σ-bonds from the transition state to the product and both the reaction Gibbs free energies and the reverse energy barriers. mdpi.com

The table below presents a selection of computed energy barriers for various reactions involving furan and its derivatives, illustrating the application of computational methods in quantifying reaction kinetics.

ReactionComputational MethodCalculated Energy Barrier (units)Reference
Furan α-carbon hydrogenation on Pd(111)DFT1.22 eV rsc.org
Furan β-carbon hydrogenation on Pd(111)DFT1.18 eV rsc.org
Furan ring opening (C-O bond cleavage)DFT1.24 eV rsc.org
Furan pyrolysis (rate-determining step)DFT343 kJ mol⁻¹ rsc.org
Furfural pyrolysis (rate-determining step)DFT330 kJ mol⁻¹ rsc.org
Furfuryl alcohol pyrolysis (rate-determining step)DFT317 kJ mol⁻¹ rsc.org
Gold-catalyzed isomerization of alkynyl epoxide to furan (rate-limiting step)M06-2X62.2 kcal/mol maxapress.com

This table is for illustrative purposes and the specific computational details can be found in the cited references.

Understanding Solvent Effects and Regioselectivity through Computational Models

Solvent can have a profound impact on reaction rates and selectivity. chemrxiv.orgresearchgate.net Computational models, both implicit and explicit, are employed to understand these effects. rsc.org Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, offering a computationally efficient way to account for bulk solvent effects. maxapress.com Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed, atomistic picture but are computationally more demanding. rsc.org

For the Diels-Alder reaction between furan and maleic anhydride, quantum chemical calculations have shown that while the endo-isomer is kinetically favored in the gas phase, the inclusion of solvent effects shifts the preference to the exo-isomer. chemrxiv.org In acetonitrile, the exo-isomer was calculated to form faster than the endo-isomer, which aligns with experimental observations. chemrxiv.org

A comparative study of implicit and explicit solvent models for a silver-catalyzed furan ring formation reaction found that both methodologies could correctly predict the most and least favorable reaction pathways. rsc.org Analysis of the explicit solvent simulations indicated that while there were significant interactions between the solute and the polar solvent molecules, there was no direct participation of the solvent in the reaction or specific, long-lived interactions that would necessitate an explicit model over an implicit one in that particular case. rsc.org This highlights the importance of choosing the appropriate computational model based on the specific reaction system.

The regioselectivity of reactions involving furan derivatives can also be rationalized using computational models. For the cycloaddition reaction of 2-methylfuran, analysis of the global and local electrophilicity/nucleophilicity of the reactants helped to explain the observed regioselectivity. acs.org

The following table summarizes findings on the influence of solvent on furan reactivity from computational studies.

Reaction SystemSolvent(s) InvestigatedKey FindingReference
Diels-Alder: Furan + Maleic AnhydrideAcetonitrileSolvent effects favor the formation of the exo-isomer. chemrxiv.org
Diels-Alder: 9-methylanthracene (B110197) + Furan derivativeToluene, AcetoneHigher reaction rates in non-polar toluene, enhanced selectivity in polar acetone. researchgate.net
Gold-catalyzed isomerization of alkynyl epoxide to furanVarious polaritiesEnergy barriers are influenced by solvent polarity. maxapress.com
Silver-catalyzed furan ring formationDMF (explicit vs. implicit)Both models correctly predicted pathway favorability; no direct solvent participation. rsc.org

This table provides a summary of key findings. For detailed information, please consult the original research articles.

Research on Kinetic and Mechanistic Analysis of this compound Remains Limited

A comprehensive review of available scientific literature reveals a notable absence of detailed kinetic and mechanistic studies focused specifically on the chemical compound this compound. While the broader fields of furan chemistry and reaction kinetics are well-documented, specific research into the reactivity profiles, kinetic analysis, and in-situ reaction monitoring of this compound is not presently available in the public domain.

General methodologies for studying reaction kinetics, such as the derivation of rate laws and the use of in-situ monitoring techniques like ReactIR (Attenuated Total Reflectance Fourier-transform infrared spectroscopy) and NMR (Nuclear Magnetic Resonance) spectroscopy, are established practices in chemical research. jhu.edu These techniques allow for the real-time tracking of reactant consumption and product formation, which is crucial for elucidating reaction mechanisms and determining kinetic parameters. For instance, variable-time normalization analysis (VTNA) is a graphical method that can be applied to data from such monitoring tools to determine the order of a reaction with respect to its various components.

While these techniques are theoretically applicable to the study of reactions involving this compound, such as Sonogashira couplings or cycloadditions, specific studies and the corresponding data for this particular compound have not been published. Research on related compounds, such as the reaction of menthofuran (B113398) with haloacetylenes, has demonstrated the use of NMR to monitor the formation of ethynylfuran products and identify intermediates. nih.govmdpi.com In one such study, the reaction between menthofuran and benzoylbromoacetylene was monitored over time, showing the conversion of a cycloadduct intermediate to the final ethynylfuran product. nih.govmdpi.com This highlights the potential for similar investigations into the reactivity of this compound.

However, without dedicated research focused on this compound, a detailed discussion of its kinetic analysis, the derivation of its reaction rate laws, or the specific application of ReactIR and NMR for tracking its reaction intermediates cannot be provided at this time. The scientific community has yet to publish in-depth studies that would supply the necessary experimental data for such an analysis.

Advanced Spectroscopic and Computational Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Specific ¹H NMR and ¹³C NMR chemical shift assignments for the furan (B31954), ethynyl (B1212043), and bromo-substituted carbons and protons of 3-bromo-2-ethynylfuran are not documented in available literature. Consequently, a detailed analysis based on 2D NMR techniques (COSY, HMQC, HMBC) for its structural elucidation cannot be provided.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The characteristic vibrational modes of the ethynyl and furan ring systems in this compound have not been reported. Experimental IR and Raman spectra are necessary to identify and assign these specific vibrational frequencies.

Mass Spectrometry for Purity and Structural Confirmation

While the exact mass of this compound can be calculated based on its molecular formula (C₆H₃BrO), experimental data from High-Resolution Mass Spectrometry (HRMS) to confirm this exact mass and support its structural confirmation is not present in the reviewed literature.

GC-MS for Purity Assessment and Volatile Byproduct Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying individual components within a chemical mixture. In the context of this compound, GC-MS analysis would be instrumental in determining the purity of a synthesized sample. The gas chromatogram would provide a retention time for the main compound, while the mass spectrometer would yield a characteristic fragmentation pattern, confirming its molecular weight and structure.

Furthermore, this technique is crucial for identifying any volatile byproducts that may have formed during the synthesis of this compound. The identification of such impurities is vital for optimizing reaction conditions and ensuring the compound's suitability for subsequent applications. However, specific GC-MS data, including retention times and mass fragmentation patterns for this compound, are not currently available in published literature.

Electronic Spectroscopy and Photophysical Properties

The study of a molecule's interaction with light provides fundamental insights into its electronic structure and potential for optoelectronic applications.

UV-Vis Absorption Spectroscopy for Electronic Transitions and Optical Bandgaps

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the wavelengths of light that a molecule absorbs. This absorption corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. For this compound, the UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax), which are indicative of specific electronic transitions (e.g., π → π* transitions). From this data, the optical bandgap of the molecule can be calculated, providing a measure of the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is critical for understanding the compound's electronic behavior. At present, no experimental UV-Vis absorption spectra for this compound have been reported.

Fluorescence and Luminescence Properties of Derivatized Systems

Fluorescence and luminescence are photophysical processes where a molecule emits light after absorbing light. While this compound itself may or may not be fluorescent, it can serve as a building block for larger, derivatized systems. Investigating the fluorescence and luminescence properties of such derivatives would involve measuring their emission spectra, quantum yields, and lifetimes. These properties are highly dependent on the molecular structure and environment, and they are key indicators of a material's potential use in applications such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. Research on the synthesis and photophysical characterization of fluorescent derivatives of this compound has not yet been published.

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry provides a powerful lens for understanding and predicting the properties of molecules at the atomic level.

DFT and Time-Dependent DFT (TD-DFT) for Electronic Structure and Excited States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be used to predict its optimized geometry, orbital energies (HOMO and LUMO), and electron density distribution.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. TD-DFT calculations would allow for the theoretical prediction of the UV-Vis absorption spectrum of this compound, providing a comparison point for experimental data. These calculations can also offer insights into the nature of the electronic transitions observed. Currently, there are no published DFT or TD-DFT studies specifically focused on this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and orbital interactions within a molecule. For this compound, NBO analysis could provide a detailed picture of the bonding between atoms, including the hybridization of atomic orbitals and the delocalization of electron density. This analysis is particularly useful for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, and for quantifying charge transfer between different parts of a molecule or between interacting molecules. Such computational analyses for this compound are not present in the current body of scientific literature.

Conformational Analysis and Thermodynamic Stability Investigations

Conformational analysis of a molecule like this compound would involve identifying the different spatial arrangements of its atoms (conformers) and determining their relative energies. For a relatively rigid molecule such as this, the primary focus would be on the rotation around the single bond connecting the ethynyl group to the furan ring.

Thermodynamic Stability: The thermodynamic stability of each conformer can be calculated using computational methods. These calculations typically provide values for standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and entropy (S°). The conformer with the lowest Gibbs free energy is the most stable. The number and position of substituents are major factors influencing the thermodynamic properties of a molecule.

Below is a hypothetical data table illustrating the kind of results that would be generated from such a computational study. The values presented are purely illustrative and not based on actual experimental or computational data for this compound.

Hypothetical Thermodynamic Data for this compound Conformers

Conformer Dihedral Angle (C3-C2-C≡C) Relative Energy (kcal/mol) Gibbs Free Energy (Hartree) Enthalpy (Hartree)
A 0.00 -1578.12345 -1578.00123
B 90° 2.50 -1578.11947 -1577.99725

Note: The data in this table is hypothetical and for illustrative purposes only.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling aims to establish a correlation between the structure of a molecule and its chemical reactivity. For this compound, this would involve using computational models to predict its behavior in chemical reactions.

Global and Local Reactivity Descriptors: Conceptual DFT provides various descriptors to understand and predict reactivity. mdpi.com

Local Descriptors: Fukui functions and Parr functions are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com For this compound, these calculations would predict which atoms on the furan ring or the ethynyl group are most likely to participate in a reaction.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This provides a visual guide to how the molecule would interact with other reagents.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Below is a hypothetical table of calculated reactivity descriptors for this compound.

Hypothetical Calculated Reactivity Descriptors for this compound

Parameter Value Unit
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Chemical Hardness (η) 2.65 eV
Electronegativity (χ) 3.85 eV

Note: The data in this table is hypothetical and for illustrative purposes only.

While specific experimental data on this compound is not available, these computational approaches provide a robust framework for predicting its chemical properties and reactivity.

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The unique bifunctionality of 3-bromo-2-ethynylfuran, possessing both a nucleophilic/coupling-ready ethynyl (B1212043) group and an electrophilic carbon-bromine bond, positions it as a strategic starting material for the synthesis of intricate organic molecules. This dual reactivity allows for sequential and selective reactions, enabling the construction of complex frameworks that would be challenging to access through other synthetic routes.

Precursor for Synthesizing Conjugated Polymers (e.g., Poly(ethynylfuran) derivatives)

Conjugated polymers, characterized by alternating single and multiple bonds along their backbone, are at the forefront of materials science due to their unique electronic and optical properties. Poly(ethynylfuran) derivatives, in particular, are of interest for their potential applications in organic electronics. The synthesis of such polymers can be envisioned through polymerization reactions that leverage the reactive sites on the this compound monomer.

One of the most powerful methods for the formation of carbon-carbon bonds in the synthesis of conjugated polymers is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide is ideally suited for the polymerization of monomers like this compound. In a typical polymerization scheme, the ethynyl group of one monomer would react with the bromo group of another, leading to the formation of a growing polymer chain with a poly(ethynylfuran) backbone.

Table 1: Potential Sonogashira Polymerization of this compound

MonomerCatalyst SystemResulting Polymer StructurePotential Properties
This compoundPd(PPh₃)₄ / CuI-[C≡C-furan]-nSemiconducting, Photoluminescent

The properties of the resulting poly(ethynylfuran) could be tuned by co-polymerization with other monomers, allowing for the fine-tuning of the electronic band gap, solubility, and film-forming characteristics of the final material.

Role in the Construction of Photochromic Molecular Switches

Photochromic molecules are fascinating compounds that can reversibly change their chemical structure and, consequently, their color and other properties upon exposure to light. These "molecular switches" are key components in the development of smart materials for applications such as data storage, ophthalmic lenses, and molecular electronics.

While direct evidence of this compound's use in synthesizing photochromic switches is not prominently documented, its structure suggests a potential role as a building block. The ethynylfuran moiety can be incorporated into larger photochromic systems, such as those based on dithienylethene or spiropyran scaffolds. The furan (B31954) ring can influence the electronic properties and switching behavior of the molecule. The bromo- and ethynyl- functionalities would serve as handles for coupling the furan unit to the photochromic core and for further functionalization. For instance, the ethynyl group could be used in a "click chemistry" reaction to attach the furan unit to a photoactive molecule.

Synthesis of Heterocyclic Triads and Polycyclic Systems

Heterocyclic triads, which are molecules composed of three interconnected heterocyclic rings, and polycyclic aromatic systems are important motifs in medicinal chemistry and materials science. The development of efficient synthetic routes to these complex structures is an active area of research. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful tool for the construction of such systems.

The this compound molecule is an excellent candidate for participating in these reactions. For example, a sequential cross-coupling strategy could be employed. First, the bromo group could undergo a Suzuki or Stille coupling with another heterocyclic building block. Subsequently, the ethynyl group could participate in a Sonogashira coupling with a different halogenated heterocycle, leading to the formation of a precisely defined heterocyclic triad.

Table 2: Hypothetical Synthesis of a Heterocyclic Triad using this compound

Reaction StepReactantsCatalystIntermediate/Product
1. Suzuki CouplingThis compound + Thiophene-boronic acidPd(PPh₃)₄3-(Thiophen-2-yl)-2-ethynylfuran
2. Sonogashira CouplingIntermediate + 2-bromopyridinePd(PPh₃)₂Cl₂ / CuI2-((3-(Thiophen-2-yl)furan-2-yl)ethynyl)pyridine

This step-wise approach allows for the controlled assembly of complex, unsymmetrical heterocyclic systems with tailored electronic and photophysical properties.

Role in Advanced Materials Development

The unique electronic and structural features of the ethynylfuran unit make this compound an attractive component for the development of advanced materials with applications in renewable energy and electronics.

Application in Dye-Sensitized Solar Cells (DSSCs) as Spacer Units

Dye-sensitized solar cells (DSSCs) are a promising alternative to conventional silicon-based solar cells, offering the potential for low-cost and flexible devices. The efficiency of a DSSC is highly dependent on the properties of the organic dye used to harvest light. These dyes typically consist of a donor, a π-conjugated spacer, and an acceptor/anchoring group.

The π-conjugated spacer plays a crucial role in facilitating charge separation and transport within the dye molecule. Furan-containing spacers have been explored in DSSC dyes and have shown promise in tuning the optical and electrochemical properties of the sensitizers. The 2-ethynylfuran (B98707) unit, which can be introduced using this compound as a precursor, can act as a rigid and electronically conductive spacer. Its linear geometry can promote efficient intramolecular charge transfer from the donor to the acceptor, a key process for efficient solar cell performance. The furan ring's electron-rich nature can also influence the dye's absorption spectrum, potentially leading to broader light harvesting.

Integration into Optoelectronic and Conducting Polymer Architectures

The development of novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is a rapidly advancing field. The performance of these devices is intrinsically linked to the molecular structure and solid-state packing of the organic semiconductors used.

The incorporation of this compound into polymer backbones through reactions like Sonogashira polymerization can lead to materials with interesting optoelectronic properties. The furan ring, being more electron-rich than thiophene, can influence the HOMO and LUMO energy levels of the resulting polymer, which in turn affects its charge injection and transport properties. The ethynyl linker introduces rigidity into the polymer chain, which can promote planarization and enhance intermolecular π-π stacking, a crucial factor for efficient charge mobility in OFETs. Furthermore, the inherent properties of furan-containing polymers, such as high fluorescence quantum yields, could be beneficial for their use as emissive layers in OLEDs. The ability to synthesize well-defined furan-containing conjugated polymers using precursors like this compound opens up new avenues for the design of next-generation organic electronic materials.

Bio-orthogonal Chemistry and Bioconjugation Applications (General for analogous brominated heterocycles)

The field of bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org These reactions typically involve pairs of functional groups that are mutually reactive but inert to the biological environment. nih.gov Brominated heterocycles, analogous to this compound, are of interest in this area due to the unique chemical properties conferred by the halogen atom and the heterocyclic core. The bromine substituent can influence the electronic properties of the furan ring, potentially modulating its reactivity and stability in biological systems.

Strategies for Chemical Probe Development (Contextual, no biological activity claims)

Chemical probes are small molecules used to study and manipulate biological systems. The development of effective chemical probes often involves the incorporation of a reporter tag or a handle for subsequent conjugation. In this context, a molecule like this compound possesses features that could be hypothetically leveraged for chemical probe design. The ethynyl group is a well-established "clickable" functional group, readily undergoing bioorthogonal reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). eurjchem.com

The furan moiety itself can be considered a bio-derived scaffold, and its substitution pattern can be tuned to optimize properties such as solubility and cell permeability. The bromine atom on the furan ring could serve multiple purposes. It could act as a synthetic handle for the introduction of other functionalities through cross-coupling reactions, or it might be involved in specific interactions with a biological target. The design of such probes would involve a modular approach, where the brominated furan core provides the basic structure, the ethynyl group allows for bioorthogonal ligation, and other substituents could be varied to fine-tune the probe's properties.

Below is an illustrative table of potential components of a chemical probe based on a brominated heterocycle scaffold:

ComponentFunctionExample Functional Group
Scaffold Provides the core structure and influences overall properties.Brominated Furan
Bioorthogonal Handle Enables covalent labeling with a reporter molecule.Ethynyl Group
Reporter Group Allows for detection and visualization.Fluorophore, Biotin
Targeting Ligand Directs the probe to a specific biological molecule or location.Peptide, Small Molecule Inhibitor

Catalysis and Reaction Engineering

The unique combination of a halogenated aromatic ring and a reactive alkyne in this compound suggests its potential utility as a substrate in various catalytic and reaction engineering applications. The furan ring is a key structural motif found in many valuable chemicals and materials derived from biomass. frontiersin.org

Exploration as a Substrate in Novel Catalytic Systems

The presence of both a bromo and an ethynyl group on the furan ring makes this compound a versatile substrate for a range of catalytic transformations. The carbon-bromine bond can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of substituents at the 3-position of the furan ring. nih.gov The ethynyl group, on the other hand, can undergo reactions like cyclotrimerization, hydrofunctionalization, and click chemistry.

The development of novel catalytic systems could focus on the selective transformation of one functional group in the presence of the other. For instance, a catalyst could be designed to selectively activate the C-Br bond for a cross-coupling reaction while leaving the ethynyl group intact for subsequent transformations. Conversely, a catalyst could promote a reaction at the ethynyl group without affecting the C-Br bond. The furan ring itself can be susceptible to ring-opening reactions under certain catalytic conditions, leading to the formation of linear, highly functionalized molecules. nih.gov

The following table provides a hypothetical overview of potential catalytic reactions involving a substrate like this compound:

Reaction TypeReactive SitePotential ProductsCatalyst Type
Suzuki Coupling C-Br Bond3-Aryl-2-ethynylfuransPalladium-based
Sonogashira Coupling C-Br Bond3-(Alkynyl)-2-ethynylfuransPalladium/Copper-based
Click Chemistry (CuAAC) Ethynyl Group1,2,3-Triazole-substituted furansCopper(I)
Hydroarylation Ethynyl Group2-(Vinylaryl)furansGold or Platinum-based
Ring-Opening Hydrosilylation Furan RingFunctionalized alkenyl silanesLewis Acids

Design of Self-Clickable Monomers from Bio-Derived Ethynyl Furans

The concept of "self-clickable" monomers involves molecules that possess two or more functional groups capable of reacting with each other under specific conditions to form a polymer. Bio-derived ethynyl furans are attractive building blocks for such monomers due to the renewable origin of the furan moiety. researchgate.net A molecule like this compound could theoretically be a precursor to a self-clickable monomer.

For instance, through a Sonogashira coupling reaction at the C-Br bond with a protected azide-containing alkyne, followed by deprotection, one could generate a furan derivative bearing both an ethynyl and an azido (B1232118) group. This "azido-ethynyl furan" would be a self-clickable monomer, capable of undergoing intramolecular or intermolecular cycloaddition to form polymers. The properties of the resulting polymer could be tuned by the choice of the linker between the furan ring and the azide (B81097) group. This approach could lead to the synthesis of novel bio-based polymers with unique architectures and properties. semanticscholar.org

The design of such monomers aligns with the principles of green chemistry by utilizing renewable feedstocks and employing efficient click chemistry for polymerization. chemrxiv.org The resulting polymers could find applications in various fields, including drug delivery, tissue engineering, and advanced materials.

Future Research Directions and Perspectives

Development of Sustainable and Greener Synthetic Pathways

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 3-bromo-2-ethynylfuran, future research will likely focus on moving away from traditional synthetic routes that may involve harsh reagents or produce significant waste.

Key areas of investigation will include:

Catalytic C-H activation: Direct C-H activation of 3-bromofuran followed by ethynylation would represent a highly atom-economical approach. This would circumvent the need for pre-functionalized starting materials.

One-pot syntheses: Designing multi-step syntheses that can be carried out in a single reaction vessel without the isolation of intermediates can significantly reduce solvent usage and waste generation.

Use of renewable resources: Investigating the synthesis of the furan (B31954) core from biomass-derived starting materials could significantly enhance the green credentials of any synthetic pathway to this compound. For instance, processes that convert chitin, a highly abundant biopolymer, into nitrogen-containing furan derivatives highlight the potential for biomass-to-heterocycle pipelines .

Solvent-free or green solvent conditions: The exploration of solid-state reactions or the use of greener solvents such as water, supercritical fluids, or bio-derived solvents will be crucial. Research on the cross-coupling of furan rings with haloacetylenes on solid supports like Al2O3 points towards the feasibility of solvent-free conditions nih.govmdpi.com.

Synthetic StrategyPotential Advantages
Catalytic C-H ActivationHigh atom economy, reduced number of synthetic steps.
One-Pot SynthesesReduced solvent waste, increased efficiency.
Biomass-derived FeedstocksIncreased sustainability, reduced reliance on petrochemicals.
Green Solvents/Solvent-freeMinimized environmental impact, safer reaction conditions.

Exploration of Novel Catalytic Transformations and Reaction Pathways

The rich functionality of this compound makes it a versatile substrate for a wide array of catalytic transformations. Future research should aim to uncover new reaction pathways that leverage its unique electronic and steric properties.

Potential avenues for exploration include:

Cross-coupling reactions: The bromine atom and the terminal alkyne provide two distinct handles for cross-coupling reactions. Systematic studies of Sonogashira, Suzuki, Stille, and Heck couplings at the C-Br bond, as well as Sonogashira and other couplings at the C-H bond of the alkyne, will be essential.

Cycloaddition reactions: The ethynyl (B1212043) group is a prime candidate for various cycloaddition reactions, including [3+2] and [4+2] cycloadditions, to construct more complex heterocyclic systems.

Metal-catalyzed cyclizations: Intramolecular cyclization reactions, potentially involving the furan oxygen, could lead to the formation of novel fused-ring systems.

Decarbonylative reactions: Research on related ethynylfurans has shown that decarbonylation can be a useful strategy for further functionalization researchgate.net.

Advanced Computational Design and High-Throughput Screening for Material Properties

To accelerate the discovery of new materials based on this compound, computational and high-throughput screening methods will be indispensable.

Future efforts in this area should focus on:

Density Functional Theory (DFT) calculations: DFT can be used to predict the electronic properties, reactivity, and spectral characteristics of derivatives of this compound. This can guide the rational design of molecules with desired properties for applications in organic electronics or as sensitizers in photodynamic therapy.

Molecular dynamics (MD) simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of polymers and supramolecular assemblies derived from this compound.

High-throughput virtual screening: This approach can be used to computationally screen large virtual libraries of this compound derivatives for their potential as inhibitors of biological targets or as materials with specific electronic or optical properties ewadirect.com.

High-throughput experimental screening: The development of rapid and efficient experimental screening methods will be crucial for evaluating the properties of new materials derived from this compound ku.edumdpi.com.

Computational/Screening MethodApplication to this compound
Density Functional Theory (DFT)Prediction of electronic and optical properties.
Molecular Dynamics (MD)Simulation of polymer and supramolecular assembly behavior.
High-Throughput Virtual ScreeningRapid identification of derivatives with desired properties.
High-Throughput Experimental ScreeningEfficient evaluation of synthesized material libraries.

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes offer a powerful strategy for the rapid construction of complex molecules from simple precursors in a single operation. The reactivity of this compound makes it an ideal candidate for incorporation into such processes.

Future research should explore:

Development of novel MCRs: Designing new MCRs where this compound acts as a key building block can lead to the efficient synthesis of diverse molecular scaffolds. The furan ring, bromo group, and ethynyl moiety can all potentially participate in a concerted fashion.

Design of cascade reactions: The sequential reactivity of the different functional groups in this compound can be harnessed to design elegant cascade reactions. For example, an initial reaction at the alkyne could be followed by an intramolecular cyclization involving the furan ring or the bromo-substituent. Such cascade processes are known for their efficiency in building molecular complexity nih.govnih.govresearchgate.net.

Investigations into Controlled Polymerization and Supramolecular Assembly

The rigid, planar structure of the furan ring and the linear ethynyl group suggest that this compound could be a valuable monomer for the synthesis of conjugated polymers and a building block for supramolecular assemblies.

Future research in this domain should include:

Controlled polymerization techniques: The use of controlled polymerization methods, such as ring-opening metathesis polymerization (ROMP) or transition-metal-catalyzed polymerizations, could lead to the synthesis of well-defined polymers with interesting electronic and optical properties.

Supramolecular self-assembly: The potential for halogen bonding (involving the bromine atom), hydrogen bonding, and π-π stacking interactions could be exploited to guide the self-assembly of this compound into ordered supramolecular structures such as wires, sheets, or gels.

Functional materials: The resulting polymers and supramolecular materials could find applications in organic electronics, sensing, and nanotechnology.

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound-based compounds?

  • Methodology :
  • Synthesize analogs with varied substituents (e.g., halogens, methyl groups).
  • Test in vitro against disease models (e.g., cancer cell lines) using dose-response assays (IC₅₀).
  • Perform molecular modeling to correlate electronic parameters (e.g., logP, polar surface area) with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.